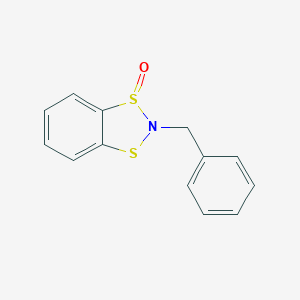
N-Benzyl-1,3,2-benzodithiazole S-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1,3,2-benzodithiazole S-oxide, also known as this compound, is a useful research compound. Its molecular formula is C13H11NOS2 and its molecular weight is 261.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Cyclic S-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Activity
Research has demonstrated that N-Benzyl-1,3,2-benzodithiazole S-oxide exhibits notable antifungal properties. A study focused on the synthesis of 1,3,2-benzodithiazole S-oxide analogs highlighted their in vitro activity against several strains of Candida. The study utilized a novel electrophilic aromatic thiolation reaction to create substituted aromatic intermediates, which were then transformed into the desired antifungal analogs .
Table 1: Antifungal Activity of Benzodithiazole Derivatives
| Compound | Activity Against Candida Strains | Notes |
|---|---|---|
| Compound A | Moderate | Side chain >10 carbons reduces activity |
| Compound B | High | Optimal for antifungal applications |
| This compound | Significant | Effective against multiple strains |
Antibacterial Properties
This compound has also been investigated for its antibacterial properties. Recent studies have focused on benzothiazole derivatives as potential treatments against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list. These compounds showed promising activity due to their mechanism of action involving inhibition of bacterial gyrase .
Case Study: Inhibition of Bacterial Gyrase
A specific derivative demonstrated low nanomolar inhibition against E. coli, A. baumannii, and P. aeruginosa, indicating that modifications to the benzothiazole scaffold can enhance antibacterial efficacy. The structural interactions and binding affinities were thoroughly analyzed to optimize the lead compounds .
Applications in Materials Science
The unique chemical structure of this compound offers potential applications in materials science, particularly in organic electronics and photonics. Its derivatives have been explored as components in organic semiconductors due to their favorable electronic properties.
Table 2: Potential Applications in Materials Science
| Application | Description | Benefits |
|---|---|---|
| Organic Solar Cells | Used as a donor or acceptor material | Enhanced charge separation |
| Conductive Polymers | Acts as a building block for polymer synthesis | Improved conductivity |
| Redox-active Components | Utilized in flow batteries | Favorable solubility and electrochemical kinetics |
特性
CAS番号 |
145025-50-9 |
|---|---|
分子式 |
C13H11NOS2 |
分子量 |
261.4 g/mol |
IUPAC名 |
2-benzyl-1λ4,3,2-benzodithiazole 1-oxide |
InChI |
InChI=1S/C13H11NOS2/c15-17-13-9-5-4-8-12(13)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChIキー |
HJBJVVJKXTUDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
正規SMILES |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
同義語 |
N-benzyl-1,3,2-benzodithiazole S-oxide N-Bz-1,3,2-BDTSO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















